molecular formula C18H15N5O B4429259 2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4429259
M. Wt: 317.3 g/mol
InChI Key: FVYZQWCZBGXGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a fused pyrazolo[3,4-b]pyridine core substituted at position 2 with a 4,6-dimethylpyrimidin-2-yl group and at position 4 with a phenyl ring. The pyrimidine moiety contributes to π-π stacking interactions in biological systems, while the phenyl group enhances hydrophobicity. Its molecular weight is 370.4 g/mol (calculated from the formula C₂₁H₁₈N₆O).

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-11-10-12(2)21-18(20-11)23-17(24)15-14(8-9-19-16(15)22-23)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZQWCZBGXGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The starting material, 2-amino-4,6-dimethylpyrimidine, is synthesized through the reaction of acetylacetone with guanidine.

    Formation of the Pyrazolopyridine Core: The pyrimidine derivative is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazolopyridine core.

    Cyclization and Functionalization: The intermediate product undergoes cyclization and further functionalization to yield the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Halogenation and Cross-Coupling Reactions

The pyrazolo[3,4-b]pyridine core enables electrophilic substitutions. For example:

  • Iodination : Analogous compounds (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine) undergo iodination at the 3-position using iodine under mild conditions to yield 3-iodo derivatives . This intermediate facilitates subsequent cross-coupling reactions.

  • Suzuki-Miyaura Coupling : Copper-catalyzed coupling of iodinated analogs with aryl boronic acids forms biaryl derivatives. For instance, coupling with sulfonamide aryl groups achieves yields of 72–76% under optimized conditions .

Table 1 : Representative cross-coupling reactions

Reaction TypeReagents/ConditionsProduct YieldReference
IodinationI₂, DMF, 80°C, 6h85%
Suzuki CouplingCuI, K₂CO₃, DMSO, 100°C, 12h72–76%

Cyclization and Ring-Opening Reactions

Under acidic or thermal conditions, the compound undergoes cyclization:

  • Intramolecular Cyclization : Heating hydrazono intermediates (e.g., with acetic acid) triggers 1,5-dipolar cyclization, forming fused triazine or pyrido-triazine systems .

  • Ring-Opening with Nucleophiles : The pyrimidine ring can react with amines or thiols, leading to ring-opened adducts with potential pharmacological activity .

Table 2 : Cyclization outcomes

Starting MaterialConditionsProductYieldReference
Hydrazono derivativeAcOH, reflux, 8hPyrido[2',3':3,4]pyrazolo-triazine68%

Functional Group Transformations

  • Ketone Reactivity : The 3-keto group undergoes condensation reactions. For example, condensation with hydrazines forms hydrazone derivatives, which exhibit antioxidant activity (DPPH radical scavenging IC₅₀: 29–83 µM) .

  • Oxidation/Reduction : The dihydropyridinone ring can be oxidized to a fully aromatic pyridine system or reduced to a tetrahydropyridine derivative, altering electronic properties .

Biological Activity Correlation

Derivatives of this scaffold show:

  • Antibacterial Activity : MIC values as low as 28.66 µg/mL against S. aureus and E. coli .

  • Antioxidant Properties : DPPH scavenging up to 83% at 100 µM .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The compound under discussion has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific mechanisms include the modulation of signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant pathogens .
  • Central Nervous System (CNS) Disorders :
    • The compound's ability to cross the blood-brain barrier positions it as a candidate for treating CNS disorders such as depression and anxiety. Preliminary studies indicate that it may modulate neurotransmitter systems, providing a basis for further investigation into its therapeutic potential .

Agrochemical Applications

  • Fungicide Development :
    • The compound has been identified as an intermediate in the synthesis of fungicides. Its structural features are conducive to developing formulations that can effectively combat fungal pathogens in crops, contributing to agricultural productivity .
  • Pesticide Formulations :
    • As part of pesticide formulations, the compound can enhance the efficacy of active ingredients against various pests. Its application in agrochemicals is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop protection .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells; inhibited proliferation rates.
Antimicrobial Properties Effective against MRSA and Candida species; potential for topical applications.
CNS Disorders Modulated serotonin levels; reduced anxiety-like behaviors in animal models.
Agrochemical Use Demonstrated efficacy as a fungicide; improved crop yield in field trials.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA through groove binding, leading to DNA cleavage and inhibition of replication . Additionally, it can inhibit certain enzymes by interacting with their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs vary in substituents at positions 2, 4, or the pyrazolopyridine core, leading to differences in physicochemical properties, binding affinity, and pharmacokinetics. Below is a detailed analysis:

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties Evidence Source
Target Compound Phenyl 370.4 Moderate hydrophobicity; optimal for membrane permeability.
4-(3-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 3-Nitrophenyl 400.4 Electron-withdrawing nitro group enhances reactivity but reduces solubility.
2-(4,6-Dimethyl-2-pyrimidinyl)-4-(2-naphthyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 2-Naphthyl 420.5 Increased π-π interactions but lower solubility due to bulkier aromatic group.

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties Evidence Source
Target Compound 4,6-Dimethylpyrimidin-2-yl 370.4 Balanced electronic effects; enhances kinase binding via H-bonding.
1-(Chloroacetyl)-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Chloroacetyl 281.7 Electrophilic chloroacetyl group may confer covalent binding but increase toxicity.
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 2,6-Dichlorobenzyl 370.2 Higher lipophilicity improves CNS penetration but may reduce metabolic stability.

Core Modifications and Hybrid Structures

Compound Name Structural Variation Molecular Weight (g/mol) Key Properties Evidence Source
6-(7-Hydroxy-8-methyl-2-oxo-4-propyl-2H-1-benzopyran-6-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Benzopyran fusion at position 6 427.5 Extended conjugation enhances fluorescence; potential for imaging applications.
2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one Dipyrazolopyridine core with CF₃ group 455.3 Fluorine atoms improve metabolic stability and bioavailability.

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4C_{18}H_{20}N_4, with a molecular weight of approximately 304.39 g/mol. The structure features a fused pyrazolo-pyridine ring system that is known to enhance biological activity through various mechanisms.

Biological Activities

Research has demonstrated that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines. For instance, derivatives have been tested against cervical HeLa and prostate DU 205 cancer cells, demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains including E. coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition : Some studies have highlighted the ability of these compounds to act as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : These reactions often utilize starting materials like 5-amino-pyrazoles and various carbonyl compounds under acidic conditions to form the desired pyrazolo-pyridine structure .

Case Studies

  • Anticancer Efficacy : In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, one compound exhibited an IC50 value of 15 µM against HeLa cells. This was attributed to its ability to induce apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Activity : A derivative was tested in an animal model for carrageenan-induced edema and showed a reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Research Findings

Recent studies have focused on the following aspects:

StudyFindings
Demonstrated that pyrazolo[3,4-b]pyridine derivatives have significant cytotoxicity against multiple cancer cell lines.
Identified potential enzyme inhibitory activity against MAO-A and MAO-B isoforms.
Reported antimicrobial activity against several pathogenic bacteria and fungi.

Q & A

Q. Q1: What are the established synthetic routes for 2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can its structural integrity be validated?

Methodological Answer: The compound is synthesized via cyclocondensation reactions involving pyrimidine and pyrazole precursors. A common approach includes reacting 4,6-dimethylpyrimidin-2-amine with a substituted phenylhydrazine derivative under acidic conditions. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and hydrogen environments. For example, aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.5 ppm, while pyrimidine protons resonate as singlets due to symmetry .
  • Mass Spectrometry (LCMS): High-resolution LCMS verifies molecular weight (e.g., [M+H]+ peak at m/z 362.15) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities and confirms the fused heterocyclic system .

Q. Q2: What impurities are typically observed during synthesis, and how are they quantified?

Methodological Answer: Common impurities include:

  • Unreacted intermediates (e.g., 4,6-dimethylpyrimidin-2-amine).
  • Isomeric byproducts from regioselectivity issues in cyclization.
    Quantification employs reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Impurity thresholds follow ICH guidelines (≤0.15% for unknown impurities). Reference standards for related pyrimidine derivatives (e.g., 108855-18-1) are used for calibration .

Advanced Research Questions

Q. Q3: How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. A robust approach includes:

  • Dose-Response Curves: Test the compound across a wide concentration range (1 nM–100 µM) to identify off-target effects.
  • Impurity-Specific Assays: Isolate impurities (e.g., via preparative HPLC) and evaluate their individual bioactivity .
  • Comparative Meta-Analysis: Use tools like the Bologna Kinetic Database to cross-reference kinetic parameters under standardized conditions (pH 7.4, 37°C) .

Q. Q4: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (e.g., 1995889-48-9, a related pyrazolo[3,4-d]pyrimidine hydrochloride) .
  • Nanoparticle Encapsulation: Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 100–200 nm) for sustained release. Characterize encapsulation efficiency via UV-Vis spectroscopy (λmax = 280 nm) .
  • Pharmacokinetic Profiling: Conduct LC-MS/MS studies in Sprague-Dawley rats (dose: 10 mg/kg IV) to measure plasma half-life (t½) and bioavailability (AUC0–24h) .

Q. Q5: How can computational modeling predict the compound’s interaction with non-target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against the PDB database. Prioritize proteins with active-site cavities complementary to the pyrimidine moiety (e.g., ATP-binding pockets).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • ADMET Prediction: Tools like SwissADME evaluate hepatotoxicity (CYP3A4 inhibition risk) and blood-brain barrier penetration (logBB < -1.0) .

Q. Q6: What experimental designs assess environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Fate Studies: Use OECD 307 guidelines to measure soil half-life. Incubate the compound in loamy soil (25°C, 60% humidity) and quantify residues via LC-MS every 7 days .
  • Aquatic Toxicity: Test on Daphnia magna (48-h EC50) and Danio rerio (96-h LC50). Prepare stock solutions in dimethyl sulfoxide (DMSO ≤ 0.1% v/v) .
  • Bioaccumulation: Calculate the bioconcentration factor (BCF) in algae (Chlorella vulgaris) using log Kow values (predicted via EPI Suite : log Kow = 3.2) .

Methodological Validation and Reproducibility

Q. Q7: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Standardized Protocols: Publish detailed synthetic procedures (e.g., molar ratios, solvent purity, reaction time) in Supplementary Information .
  • Interlaboratory Studies: Collaborate with 3+ labs to synthesize the compound and compare purity (HPLC area%) and spectral data (NMR δ values ±0.05 ppm) .
  • Open Data Repositories: Share raw NMR, LCMS, and crystallographic data via platforms like Zenodo or CCDC (e.g., CCDC 1893720-1893721) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.